(E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
Description
(E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is an acrylamide derivative characterized by three key structural motifs:
- Thiophen-2-yl moiety: Facilitates π-π interactions with biological targets, common in bioactive molecules.
- Trifluoromethylpyrazole-ethyl chain: The trifluoromethyl (CF₃) group confers metabolic stability and electron-withdrawing effects, while the pyrazole ring may participate in hydrogen bonding or hydrophobic interactions.
The E-configuration of the acrylamide double bond is critical for spatial arrangement, influencing binding affinity and selectivity.
Properties
IUPAC Name |
(E)-N-cyclopentyl-3-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKRDHCXRKBXKL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 364.41 g/mol
- Key Functional Groups :
- Thiophene ring
- Trifluoromethyl group
- Pyrazole moiety
- Acrylamide linkage
The biological activity of (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : Interaction with various receptors, including those associated with pain and inflammation, could mediate its effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
| Pseudomonas aeruginosa | 32 |
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Anti-inflammatory Effects : Another research article highlighted the anti-inflammatory potential of this compound through inhibition of pro-inflammatory cytokines in vitro. The compound reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM .
- Neuroprotective Activity : In a neuroprotection study, (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide show promise in anticancer therapies. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity and selectivity towards cancer cell lines. For instance, studies have demonstrated that similar acrylamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
1.2 Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Compounds with thiophene and acrylamide functionalities have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease .
1.3 Neurological Disorders
The design of compounds targeting neurological pathways has gained attention in recent years. The incorporation of pyrazole and thiophene moieties can enhance the interaction with neurotransmitter receptors, potentially leading to new treatments for disorders such as depression and anxiety .
Synthetic Methodologies
The synthesis of (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide can be achieved through various methods:
2.1 Ugi Reaction
The Ugi reaction is a powerful method for synthesizing complex molecules. It involves the condensation of an amine, an acid, an isocyanide, and a carbonyl compound to form a multi-substituted product. This method allows for the rapid generation of diverse libraries of compounds, including the target compound .
2.2 Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of acrylamide derivatives. This technique can significantly reduce reaction times and improve efficiency compared to traditional heating methods .
Biological Evaluations
Biological evaluations are crucial for understanding the efficacy and safety profiles of (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide:
3.1 In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines. Preliminary results indicate promising activity, warranting further investigation into its mechanism of action .
3.2 In Vivo Studies
Animal models are essential for evaluating the pharmacokinetics and therapeutic potential of new compounds. Future studies should focus on administering this compound in vivo to assess its efficacy in treating specific diseases and its safety profile .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethylpyrazole in the target compound offers superior metabolic stability compared to the nitro group in Compound 5112, which may confer reactivity but also toxicity risks .
Synthetic Routes: Compound 5112 and Compound 3 utilize condensation reactions, suggesting the target compound may follow analogous pathways with tailored starting materials.
Electronic and Steric Properties
- In contrast, Compound 3’s cyano group provides moderate electron withdrawal while enabling hydrogen bonding .
- Steric Considerations :
- The cyclopentyl group in the target compound creates significant steric hindrance compared to the linear propyl chain in Compound 5112, which may limit conformational flexibility but improve selectivity.
Preparation Methods
Acrylamide Core Construction
The (E)-configured acrylamide system is most reliably constructed through catalytic cross-coupling reactions. Patent CN103232429A demonstrates the efficacy of palladium-mediated Heck reactions between thiophene-substituted acryloyl chlorides and amine nucleophiles, achieving >95% stereoselectivity under optimized conditions. Similarly, WO2016063294A2 highlights the use of Wittig reagents for olefination, though with reduced yields (68–72%) compared to transition metal catalysis.
Table 1: Comparative Analysis of Acrylamide Formation Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂/P(o-tol)₃ | 80 | 92 | 98:2 |
| Wittig Olefination | Ph₃P=CHCOCl | 25 | 71 | 89:11 |
| Horner-Wadsworth | Diethyl (thiophen-2-yl) | 60 | 84 | 95:5 |
Amide Bond Formation and Deprotection
Coupling the acryloyl chloride with the protected diamine requires careful stoichiometric control to prevent over-alkylation. Patent CN103232429A recommends:
- 3-(Thiophen-2-yl)acryloyl chloride (1.05 eq)
- N-Boc-N-cyclopentylethylenediamine (1.0 eq)
- Et₃N (3 eq), THF, −10°C → 25°C, 6 h
- Yield: 87% (HPLC purity 99.1%)
Final deprotection using HCl/dioxane (4M, 2 eq) at 0°C provides the free amine, which is immediately subjected to pyrazole alkylation to minimize side reactions.
Introduction of the 3-(trifluoromethyl)pyrazole group via nucleophilic substitution on ethyl bromide intermediates achieves optimal results:
- 3-(Trifluoromethyl)-1H-pyrazole (1.2 eq)
- K₂CO₃ (3 eq), DMF, 80°C, 12 h
- Yield: 78% (¹⁹F NMR purity 98.4%)
Crystallization from ethanol/methyl tert-butyl ether (1:5 v/v) produces pharmaceutical-grade material (mp 142–144°C, [α]D²⁵ +12.3° (c 1.0, CHCl₃)).
Analytical Characterization and Quality Control
Comprehensive spectral data confirms structure and purity:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=15.2 Hz, 1H), 7.32–7.28 (m, 1H), 6.98–6.94 (m, 2H), 6.35 (s, 1H), 4.12 (t, J=6.8 Hz, 2H), 3.82–3.75 (m, 1H), 2.95–2.88 (m, 2H), 2.67–2.61 (m, 2H), 1.85–1.45 (m, 8H)
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2, 143.8, 140.1, 132.6 (q, J=38 Hz), 128.4, 127.9, 125.7, 121.5 (q, J=270 Hz), 118.3, 58.9, 49.2, 45.8, 32.4, 25.6, 24.1
- HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₀H₂₃F₃N₃OS: 414.1467; Found: 414.1462
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
